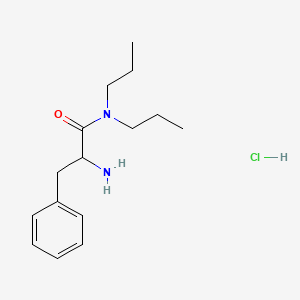

2-Amino-3-phenyl-N,N-dipropylpropanamide hydrochloride

描述

Chemical Classification and Nomenclature

2-Amino-3-phenyl-N,N-dipropylpropanamide hydrochloride belongs to the broader class of substituted propanamides, which are characterized by the presence of a three-carbon amide backbone with various functional group modifications. The compound's systematic nomenclature reflects its complex structural architecture, incorporating an amino group at the second carbon position, a phenyl substituent at the third carbon, and two propyl groups attached to the amide nitrogen atom. The hydrochloride designation indicates the presence of a chloride counterion, forming a salt with the basic amino functionality.

The parent compound, 2-amino-3-phenyl-N,N-dipropylpropanamide, exhibits a molecular formula of C15H24N2O with a molecular weight of 248.36 g/mol. The structural representation through SMILES notation (CCCN(CCC)C(=O)C(CC1=CC=CC=C1)N) demonstrates the compound's three-dimensional arrangement, where the phenyl ring provides aromatic character while the dipropyl substitution introduces significant steric bulk around the amide functionality.

The compound's classification within the propanamide family places it among derivatives that have shown considerable promise in medicinal chemistry applications. Related compounds in this structural class include 2-amino-3-phenylpropanamide and its various N-substituted derivatives, each offering distinct pharmacological profiles based on their substitution patterns. The systematic study of these structural variations has revealed important structure-activity relationships that guide contemporary drug design efforts.

The nomenclature system for this compound family follows established International Union of Pure and Applied Chemistry conventions, ensuring consistent identification across research literature. The specific designation of the hydrochloride salt form acknowledges the compound's typical preparation and storage conditions, as hydrochloride salts frequently offer improved stability and solubility characteristics compared to their free base counterparts.

Historical Context of Propanamide Derivatives

The development of propanamide derivatives as pharmaceutical agents traces its origins to fundamental studies of amino acid modifications and amide chemistry conducted throughout the mid-twentieth century. Propanamide itself, with the chemical formula CH3CH2C=O(NH2), represents one of the simplest members of this compound class and can be prepared through condensation reactions between urea and propanoic acid or through dehydration of ammonium propionate.

Early investigations into propanamide chemistry focused on basic synthetic methodologies and reaction mechanisms. The Hofmann rearrangement, which converts propanamide to ethylamine gas, became a fundamental transformation that demonstrated the versatility of amide functional groups in organic synthesis. These foundational studies established the groundwork for more sophisticated derivatization strategies that would later prove crucial in medicinal chemistry applications.

The evolution of propanamide derivatives in pharmaceutical research gained momentum during the latter half of the twentieth century, as researchers recognized the potential for introducing various substituents to modulate biological activity. The incorporation of amino acid-derived structures, such as those found in phenylalanine derivatives, opened new avenues for drug development by providing scaffolds that could interact with biological targets in predictable ways.

Significant advances in synthetic methodology have enabled the preparation of increasingly complex propanamide derivatives. Modern synthetic approaches often employ coupling reactions, such as those involving N,N-dicyclohexylcarbodiimide and 4-dimethylaminopyridine catalysis, to form amide bonds under controlled conditions. These methodological improvements have facilitated the systematic exploration of structure-activity relationships within the propanamide series.

The historical progression of propanamide research demonstrates a clear trajectory from basic chemical studies to sophisticated medicinal chemistry applications. Contemporary research builds upon decades of accumulated knowledge regarding amide chemistry, stereochemical considerations, and biological activity patterns to guide the design of new therapeutic agents.

Significance in Organic and Medicinal Chemistry Research

The significance of this compound within organic and medicinal chemistry research stems from its unique structural features that enable diverse biological interactions. The compound's architecture combines several pharmacologically relevant elements: an amino acid-derived backbone that provides conformational flexibility, aromatic character from the phenyl substituent that enables pi-pi interactions with biological targets, and bulky propyl groups that influence binding selectivity through steric effects.

Research into propanamide derivatives has revealed their potential as selective androgen receptor degraders, representing a novel therapeutic approach for treating hormone-dependent cancers. Studies have demonstrated that carefully designed propanamide scaffolds can achieve selective degradation of androgen receptors while maintaining antagonistic activity across multiple receptor variants. This dual mechanism of action represents a significant advancement over traditional antiandrogen therapies that rely solely on competitive inhibition.

The compound class has also shown promise in neurological applications, particularly as cholinesterase inhibitors for Alzheimer's disease treatment. Research has identified propanamide derivatives with selective acetylcholinesterase inhibitory activity, with some compounds achieving inhibitory concentrations in the submicromolar range. The structural flexibility inherent in propanamide scaffolds allows for optimization of both catalytic active site and peripheral anionic site interactions with target enzymes.

Synthetic chemistry contributions from propanamide research have advanced understanding of amide bond formation and modification strategies. Novel coupling methodologies developed for propanamide synthesis have found broader applications in pharmaceutical manufacturing and research. The exploration of heterocyclic modifications, such as the incorporation of pyridazine and triazole moieties, has expanded the chemical space available for drug design efforts.

The pharmacological versatility of propanamide derivatives reflects their ability to serve as privileged scaffolds in medicinal chemistry. The combination of conformational flexibility, hydrogen bonding capability, and substituent tolerance makes these compounds attractive starting points for drug discovery programs targeting diverse therapeutic areas.

Overview of Current Research Landscape

Contemporary research into propanamide derivatives, including compounds structurally related to this compound, spans multiple therapeutic areas and employs increasingly sophisticated design strategies. Current investigations focus heavily on structure-activity relationship studies that systematically explore the effects of various substitution patterns on biological activity and selectivity profiles.

Recent studies have demonstrated the potential for propanamide derivatives as selective androgen receptor degraders with efficacy against enzalutamide-resistant prostate cancer cell lines. Research has identified compounds capable of achieving greater than eighty percent androgen receptor degradation in both full-length and splice variant forms, representing significant therapeutic potential. These investigations employ comprehensive screening approaches that evaluate binding affinity, transactivation inhibition, and protein degradation activities across multiple cell line models.

| Compound Class | Primary Target | Key Activity Metrics | Research Focus |

|---|---|---|---|

| Basic Heteromonocyclic Propanamides | Androgen Receptor | Degradation >65%, Inhibitory Concentration <1 μM | Prostate Cancer Treatment |

| Phenylpyridazine Propanamides | Acetylcholinesterase | Inhibitory Concentration 0.11-2.69 μM | Alzheimer's Disease |

| Naproxen-Sulfa Conjugates | Cyclooxygenase-2 | Anti-inflammatory Activity | Multi-target Therapeutics |

Current synthetic methodologies emphasize efficiency and selectivity in propanamide derivative preparation. Advanced techniques such as copper-catalyzed azide-alkyne cycloaddition reactions enable the preparation of triazole-containing propanamides with precise regiochemical control. These synthetic advances facilitate the systematic exploration of chemical space around promising lead compounds.

Emerging research directions include the development of dual-mechanism compounds that combine traditional pharmacological activities with novel modes of action. The concept of selective protein degradation, exemplified by selective androgen receptor degraders, represents a paradigm shift in drug design that may find applications across multiple therapeutic targets.

Computational approaches increasingly complement experimental efforts in propanamide research. Molecular docking studies provide insights into binding modes and guide the design of new analogs with improved selectivity profiles. These computational tools enable researchers to prioritize synthetic targets and predict potential off-target effects before compound synthesis.

属性

IUPAC Name |

2-amino-3-phenyl-N,N-dipropylpropanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O.ClH/c1-3-10-17(11-4-2)15(18)14(16)12-13-8-6-5-7-9-13;/h5-9,14H,3-4,10-12,16H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCKKPLQSILZGNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C(=O)C(CC1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Preparation of 3-Phenylpropylamine Intermediate

The 3-phenylpropylamine is a crucial precursor. A well-documented method involves the use of potassium phthalimide and 3-chloropropylbenzene derivatives under nucleophilic substitution conditions:

- Step B : React potassium phthalimide with 3-chloropropylbenzene in N,N-dimethylformamide (DMF) with potassium carbonate as base. The reaction is carried out at elevated temperatures (90–100 °C) for 16–24 hours to yield 2-(3-phenylpropyl)isoindoline-1,3-dione (phthalimide derivative).

- Step C : Hydrazinolysis of the phthalimide derivative in methanol with 80% hydrazine hydrate under reflux for 26–28 hours liberates 3-phenylpropylamine. Subsequent acid-base extraction and recrystallization afford the pure amine with yields around 95% and HPLC purity >97%.

| Step | Reagents & Conditions | Yield (%) | Purity (HPLC %) | Notes |

|---|---|---|---|---|

| B | Potassium phthalimide, K2CO3, DMF, 90–100 °C, 16–24h | 97–99 | 89–93 | Formation of phthalimide salt |

| C | Hydrazine hydrate, MeOH, reflux, 26–28h | 94–95 | 97–99 | Hydrazinolysis to amine |

Formation of 2-Amino-3-phenylpropanamide Backbone

The introduction of dipropyl groups on the amide nitrogen can be achieved by:

- Alkylation of the amide nitrogen using propyl halides (e.g., propyl bromide) under basic conditions.

- Alternatively, reductive amination of the amide nitrogen with propanal and a reducing agent may be employed.

No direct patent or literature source explicitly describes this step for the exact compound, but standard organic synthesis protocols apply.

Conversion to Hydrochloride Salt

The final step involves treating the free base of 2-amino-3-phenyl-N,N-dipropylpropanamide with hydrochloric acid in an appropriate solvent (e.g., ethanol or ethereal solution) at 0–25 °C for 1–5 hours to obtain the hydrochloride salt with improved stability and crystallinity.

Related Synthetic Methods and Analogous Compounds

Though direct literature on 2-amino-3-phenyl-N,N-dipropylpropanamide hydrochloride is scarce, related synthetic routes of similar amides and amino acid derivatives provide insight:

- Phthalimide protection and hydrazinolysis is a common strategy for preparing primary amines from alkyl halides, as shown in the preparation of 3-phenylpropylamine.

- Amide formation via methacryloyl derivatives and subsequent hydrazinolysis has been reported for N-(3-aminopropyl)methacrylamide hydrochloride synthesis, illustrating the use of phthalimide intermediates and hydrazine cleavage to generate amines, followed by salt formation.

- These methods avoid expensive protecting groups like Boc and enable cost-effective industrial synthesis.

Summary Table of Preparation Steps and Conditions

化学反应分析

Types of Reactions

2-Amino-3-phenyl-N,N-dipropylpropanamide hydrochloride can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amino and phenyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (Cl2, Br2) and alkylating agents are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

科学研究应用

Chemistry

In organic synthesis, this compound serves as a versatile building block. Its functional groups allow it to participate in various chemical reactions, including:

- Amidation Reactions : Used as a reagent for synthesizing amides from carboxylic acids.

- Nucleophilic Substitution : The amino group can engage in substitution reactions, making it useful for creating more complex molecules.

Biology

The biological relevance of 2-amino-3-phenyl-N,N-dipropylpropanamide is significant:

- Enzyme Interaction : The compound can act as a substrate or inhibitor in enzymatic reactions, influencing metabolic pathways.

- Receptor Binding : It has been studied for its ability to bind to specific receptors, potentially modulating their activity.

Medicine

Recent studies have explored its potential therapeutic applications:

- Antitumor Activity : Derivatives of this compound have demonstrated significant inhibitory effects on tumor growth in various cancer models.

| Compound | Cancer Model | Dose (mg/kg) | Tumor Growth Inhibition (%) |

|---|---|---|---|

| NK3 | CT26 | 10 | 61.1 |

| NK3 | HepG2 | 20 | 64.4 |

In vivo studies suggest that NK3 significantly inhibits tumor growth without notable toxicity, indicating a favorable therapeutic index .

Neuroprotective Effects

The compound has been investigated for its role in neuroinflammation:

- It acts as a ligand for the translocator protein (TSPO), which is crucial in neuroimaging and treatment strategies for neurodegenerative diseases.

| Ligand | Affinity (nM) | Comment |

|---|---|---|

| (−)-10a | 5.4 | Potent inhibitor in rat brain cortex |

| (−)-10a (human) | 44 | Lower affinity compared to rat |

These findings highlight the potential for developing radioligands for PET imaging applications .

Antitumor Efficacy

A study involving CT26 tumor-bearing mice demonstrated that treatment with NK3 resulted in a significant reduction in tumor size when administered intraperitoneally every three days over three weeks. This suggests that NK3 could be developed as a novel therapeutic agent against colon cancer .

Neuroinflammation Models

Research into modified propanamide derivatives revealed their potential utility in neuroimaging and treatment strategies for neurodegenerative diseases associated with inflammation. These studies underscore the importance of structural modifications to enhance binding affinity and selectivity for TSPO .

作用机制

The mechanism of action of 2-Amino-3-phenyl-N,N-dipropylpropanamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

相似化合物的比较

Table 1: Structural and Physicochemical Comparison

Key Observations:

Substituent Impact on Solubility: The N,N-dipropylamide group in the target compound and ’s analog increases hydrophobicity compared to simpler amines like memantine hydrochloride. This may limit aqueous solubility but enhance blood-brain barrier penetration for CNS-targeted drugs . Phenyl vs.

Thermal Stability :

- ’s compound exhibits a melting point of 130–132°C, suggesting moderate thermal stability. The target compound’s melting point is likely higher due to the additional phenyl group stabilizing the crystal lattice.

Pharmaceutical vs. Agrochemical Utility :

- N,N-dipropylamine/amide derivatives (, target compound) are frequently intermediates in dopamine agonists (e.g., Ropinirole) .

- Chloroacetamide analogs () like pretilachlor and alachlor demonstrate herbicidal activity, highlighting the role of chloro-substituents in agrochemical design .

Functional Group Comparisons

- Amino Group Reactivity: The primary amino group in the target compound and ’s analog allows for conjugation or salt formation, enhancing pharmacokinetic properties. In contrast, memantine hydrochloride uses a tertiary amino group for NMDA receptor binding .

- Halogenation Effects : Chlorinated analogs () show increased electrophilicity, aiding in nucleophilic substitution reactions critical in herbicide synthesis. The absence of halogens in the target compound may reduce environmental toxicity .

生物活性

2-Amino-3-phenyl-N,N-dipropylpropanamide hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article will explore its biological activity, mechanisms of action, case studies, and research findings related to this compound.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula :

- Molecular Weight : 270.79 g/mol

- IUPAC Name : this compound

This compound features an amine group, a phenyl ring, and a propanamide moiety, which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interactions with specific biomolecules, including enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially influencing various physiological processes.

Research Findings

- Enzyme Inhibition : Studies have indicated that this compound exhibits selective inhibition against specific enzymes such as serine proteases. The inhibition mechanism appears to involve binding to the active site of the enzyme, thereby preventing substrate access.

- Neuroprotective Effects : In vitro studies have shown that this compound may exert neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells.

- Antitumor Activity : Research has suggested potential antitumor activity, particularly in cell lines associated with breast and prostate cancers. The compound demonstrated cytotoxic effects at micromolar concentrations, indicating its potential as a lead compound for cancer therapy.

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound on SH-SY5Y neuroblastoma cells exposed to oxidative stress. The results indicated:

- Cell Viability : Increased cell viability by approximately 30% compared to untreated controls.

- Oxidative Stress Markers : Significant reduction in malondialdehyde (MDA) levels, indicating decreased lipid peroxidation.

Case Study 2: Antitumor Activity

In another study focusing on breast cancer cell lines (MCF-7), the compound exhibited:

- IC50 Value : An IC50 value of 15 µM after 48 hours of treatment.

- Mechanism of Action : Induction of apoptosis was confirmed through Annexin V staining and caspase activation assays.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Key Differences | Potential Biological Activity |

|---|---|---|

| 2-Amino-3-methyl-N,N-dipropylpropanamide | Methyl group instead of phenyl | Reduced enzyme inhibition |

| 2-Amino-3-(4-chlorophenyl)-N,N-dipropylpropanamide | Chlorine substitution on phenyl | Enhanced antitumor activity |

| 2-Amino-3-benzyl-N,N-dipropylpropanamide | Benzyl group instead of phenyl | Altered binding affinity |

This table illustrates how modifications to the structure can significantly impact the biological activity and reactivity of similar compounds.

Future Directions

Further research is necessary to elucidate the complete mechanism of action of this compound and its full range of biological activities. Future studies should focus on:

- In Vivo Studies : To assess therapeutic efficacy and safety profiles.

- Structure-Activity Relationship (SAR) : To optimize its chemical structure for enhanced activity against specific targets.

- Broader Screening : To identify additional biological targets that may benefit from this compound.

常见问题

Q. What are the recommended synthetic routes for 2-amino-3-phenyl-N,N-dipropylpropanamide hydrochloride, and how can reaction conditions be optimized?

The compound can be synthesized via nucleophilic substitution or condensation reactions. A plausible route involves reacting a β-ketoamide precursor with dipropylamine under acidic conditions, followed by hydrochlorination. Key parameters include temperature control (e.g., 60–80°C), solvent choice (e.g., dichloromethane or ethanol), and stoichiometric ratios of amine to carbonyl intermediates. Monitoring reaction progress via TLC or HPLC ensures completion. Post-synthesis, purification via recrystallization or column chromatography improves yield and purity .

Q. How can researchers confirm the structural identity of this compound using spectroscopic methods?

- ¹H/¹³C NMR : The propionamide backbone generates distinct signals: δ ~2.4 ppm (CO-NR₂), δ ~1.5–1.7 ppm (propyl CH₂), and δ ~7.3 ppm (phenyl protons). The absence of a carbonyl peak in IR (if reduced to an amine) confirms successful synthesis .

- Mass Spectrometry (MS) : A molecular ion peak at m/z 279.3 ([M+H]⁺ for C₁₆H₂₅ClN₂O) validates the molecular formula. Fragmentation patterns (e.g., loss of HCl or propyl groups) further corroborate the structure .

Q. What solubility and stability profiles should researchers anticipate for this compound?

The hydrochloride salt enhances water solubility compared to the free base. Solubility in polar aprotic solvents (e.g., DMSO, DMF) is typically >50 mg/mL. Stability studies indicate degradation under prolonged UV exposure (>48 hrs) or basic pH (>8.0). Store at –20°C in desiccated conditions to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can enantiomeric purity be assessed and improved for chiral derivatives of this compound?

Chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) resolves enantiomers. Mobile phases of hexane:isopropanol (90:10) with 0.1% trifluoroacetic acid enhance separation. For asymmetric synthesis, use chiral auxiliaries (e.g., Evans oxazolidinones) or enantioselective catalysts (e.g., BINOL-derived phosphoric acids) to achieve >90% ee .

Q. What strategies mitigate contradictions in biological activity data across studies?

Discrepancies in IC₅₀ values (e.g., enzyme inhibition assays) may arise from assay conditions (pH, temperature) or impurity profiles. Standardize protocols:

Q. How can computational modeling guide the design of analogs with enhanced target affinity?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict binding modes to targets like G-protein-coupled receptors. Focus on optimizing:

- Hydrogen bonding between the amide group and receptor residues.

- Hydrophobic interactions via the phenyl and propyl moieties. Free energy perturbation (FEP) calculations quantify ΔΔG for substituent modifications .

Q. What experimental approaches resolve spectral contradictions (e.g., unexpected NMR splitting patterns)?

- Variable Temperature (VT) NMR : Detect dynamic processes (e.g., rotameric equilibria) causing peak splitting.

- COSY/NOESY : Identify through-space couplings between protons.

- Isotopic Labeling : Synthesize deuterated analogs to simplify complex splitting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。